3,3-Dimethylmorpholine: A Technical Guide to its Chemical Properties and Applications
3,3-Dimethylmorpholine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of 3,3-dimethylmorpholine. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical and Physical Properties
3,3-Dimethylmorpholine is a heterocyclic organic compound with a morpholine scaffold featuring two methyl groups attached to the C3 position. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1] |
| IUPAC Name | 3,3-dimethylmorpholine | [1] |
| CAS Number | 59229-63-9 | [1] |
| Canonical SMILES | CC1(COCCN1)C | [1] |
| InChI | InChI=1S/C6H13NO/c1-6(2)5-8-4-3-7-6/h7H,3-5H2,1-2H3 | [1] |
| InChIKey | HEYGLTRAXBZNAD-UHFFFAOYSA-N | [1] |
| Boiling Point | 143-144 °C | |
| Density | 0.873 g/cm³ | |
| Physical Form | Colorless to Yellow Liquid | |
| Purity (typical) | 97% | |
| Storage Temperature | Freezer |
Synthesis of 3,3-Dimethylmorpholine
Proposed Experimental Protocol
This proposed protocol is based on the acid-catalyzed dehydration of a suitable precursor, N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol.
Materials:
-
N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH) solution (e.g., 50%)
-
Anhydrous sodium sulfate (Na₂SO₄) or other suitable drying agent
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Standard laboratory glassware for reaction, distillation, and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the starting material, N-(2-hydroxyethyl)-2-methyl-2-amino-1-propanol.
-
Acid Addition: Slowly add concentrated sulfuric acid to the flask with stirring. The molar ratio of amine to acid should be optimized, but a starting point of 1:1.5 to 1:2.5 can be considered. The addition is exothermic and should be controlled to maintain a safe temperature.
-
Cyclization: Heat the reaction mixture to a temperature range of 150-190°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete (typically several hours), cool the mixture and carefully neutralize it with a concentrated sodium hydroxide solution to a pH above 10. This step should be performed in an ice bath to manage the heat of neutralization.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like dichloromethane.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3,3-dimethylmorpholine can be purified by fractional distillation under reduced pressure.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 3,3-dimethylmorpholine.
Spectroscopic Data
Detailed spectroscopic data for 3,3-dimethylmorpholine is crucial for its characterization. The expected spectral features are summarized below.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the two equivalent methyl groups (singlet), the two methylene groups adjacent to the oxygen and nitrogen atoms (multiplets), and the N-H proton (broad singlet). The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the quaternary carbon at the 3-position, the two equivalent methyl carbons, and the three distinct methylene carbons of the morpholine ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), C-O-C stretching (around 1100 cm⁻¹), and C-N stretching.[3][4][5] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed at m/z 115. Common fragmentation patterns would involve the loss of a methyl group (M-15) or other fragments resulting from the cleavage of the morpholine ring.[6][7][8] |
Application in Drug Development: Inhibition of SARS-CoV-2 Main Protease
A significant area of interest for 3,3-dimethylmorpholine is its use as a scaffold in the design of inhibitors for the SARS-CoV-2 main protease (Mpro), also known as 3CLpro.[9][10] Mpro is a crucial enzyme for the replication of the virus, making it a prime target for antiviral drug development.[9][10][11][12]
Mechanism of Mpro Inhibition
The inhibition of SARS-CoV-2 Mpro by small molecules often involves the binding of the inhibitor to the active site of the enzyme, preventing it from cleaving the viral polyproteins. This disruption of the viral life cycle halts replication. The morpholine moiety can contribute to the binding affinity and pharmacokinetic properties of the inhibitor.
Signaling Pathway Diagram
Caption: Inhibition of SARS-CoV-2 replication via Mpro targeting.
Safety and Handling
3,3-Dimethylmorpholine is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
This technical guide provides a summary of the key chemical properties and potential applications of 3,3-dimethylmorpholine. Further research and development are necessary to fully elucidate its therapeutic potential.
References
- 1. 3,3-Dimethylmorpholine | C6H13NO | CID 14551849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. raco.cat [raco.cat]
- 9. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Mechanism of SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition mechanism of SARS-CoV-2 main protease by ebselen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
